molecular formula C15H24N2OS B095400 Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- CAS No. 16531-23-0

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-

Cat. No. B095400
CAS RN: 16531-23-0
M. Wt: 280.4 g/mol
InChI Key: WHRAMZMYKAPETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Mechanism of Action

Further research is needed to fully understand the mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- and how it interacts with specific enzymes and signaling pathways.
3.

Advantages and Limitations for Lab Experiments

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. Unique Properties: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has unique properties that make it an ideal compound for studying its mechanism of action and potential therapeutic applications.
2. Versatility: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be used in a wide range of scientific research applications, including cancer research, neurological research, and cardiovascular research.
3. Reliability: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been extensively studied and has a well-established safety profile.
Some of the most notable limitations of this compound include:
1. Cost: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be expensive to synthesize, which can limit its use in certain laboratory experiments.
2. Complexity: The synthesis method for Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Future Directions

There are several future directions for the study of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-. Some of the most promising future directions include:
1. Therapeutic Applications: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has potential therapeutic applications in cancer treatment, neuroprotection, and cardiovascular disease prevention.
2.

Synthesis Methods

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process typically involves the reaction of 3-diethylaminopropylamine with p-methoxythiophenol in the presence of a catalyst. The resulting product is then reacted with benzoyl chloride to produce Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-. The synthesis method is relatively complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has a wide range of potential scientific research applications. This compound is commonly used in laboratory experiments to study its mechanism of action and potential therapeutic applications. Some of the most common scientific research applications of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- include:
1. Cancer Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential anti-cancer properties. Several studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells.
2. Neurological Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential neuroprotective properties. Several studies have demonstrated that this compound can protect neurons from damage and promote neuronal survival.
3. Cardiovascular Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential cardiovascular protective properties. Several studies have demonstrated that this compound can protect the heart from damage and promote cardiovascular health.

properties

CAS RN

16531-23-0

Product Name

Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C15H24N2OS/c1-4-17(5-2)12-6-11-16-15(19)13-7-9-14(18-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,16,19)

InChI Key

WHRAMZMYKAPETC-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCCN=C(C1=CC=C(C=C1)OC)S

SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC

Canonical SMILES

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC

Other CAS RN

16531-23-0

Origin of Product

United States

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